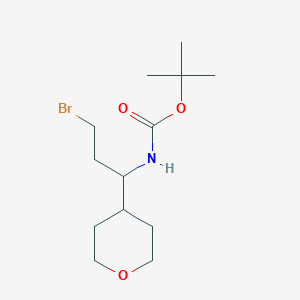
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane is an organic compound that features a bromine atom, a Boc-protected amino group, and a tetrahydropyranyl group. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Formation of the tetrahydropyranyl group: This step involves the formation of the tetrahydropyranyl ring, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane undergoes various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection reactions: The Boc-protected amino group can be deprotected using acidic conditions to yield the free amine.
Cyclization reactions: The tetrahydropyranyl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Trifluoroacetic acid (TFA): Commonly used for deprotection of the Boc group.
Bases and nucleophiles: Used in substitution reactions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions include substituted derivatives, deprotected amines, and cyclized compounds with enhanced structural complexity.
Scientific Research Applications
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane has several scientific research applications, including:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Employed in the development of pharmaceutical compounds due to its versatile reactivity.
Biological studies: Utilized in the synthesis of biologically active molecules for research purposes.
Industrial applications: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in further reactions. The tetrahydropyranyl group provides structural stability and can be involved in cyclization reactions to form more complex structures.
Comparison with Similar Compounds
Similar Compounds
1-(Boc-amino)-3-chloro-1-(4-tetrahydropyranyl)propane: Similar structure but with a chlorine atom instead of bromine.
1-(Boc-amino)-3-iodo-1-(4-tetrahydropyranyl)propane: Similar structure but with an iodine atom instead of bromine.
1-(Boc-amino)-3-fluoro-1-(4-tetrahydropyranyl)propane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its halogenated analogs. The combination of the Boc-protected amino group and the tetrahydropyranyl group also contributes to its versatility in various chemical transformations.
Properties
CAS No. |
924817-72-1 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-ethyl-4-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-3-9-11-10-7(2)5-4-6-8(10)12-9/h4-6H,3H2,1-2H3 |
InChI Key |
ICQIHVTUHPYHQV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1CCOCC1 |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2O1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








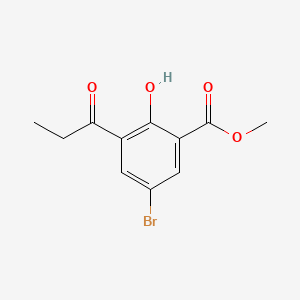
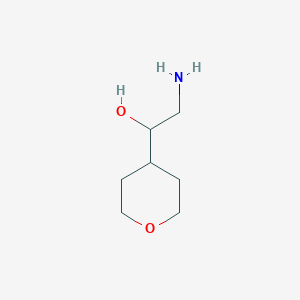
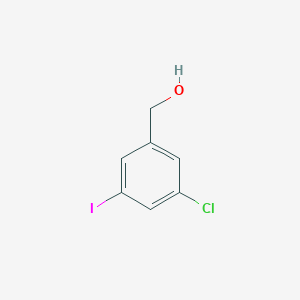
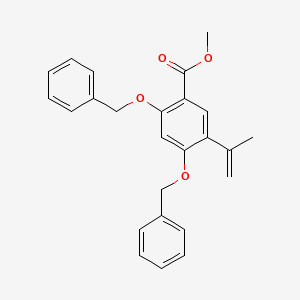

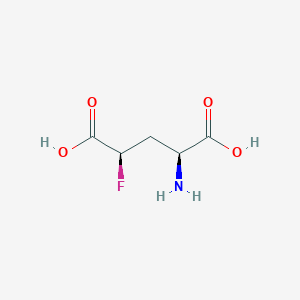
![tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B3043722.png)

